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Compound of Interest

Compound Name: Dimethyl 5-iodoisophthalate

Cat. No.: B057504

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for a series of
substituted dimethyl isophthalates. The objective is to offer a valuable resource for the
identification, characterization, and quality control of these compounds, which are pivotal in
various research and development sectors, including materials science and pharmaceutical
drug development. The data presented herein has been compiled from various spectroscopic
techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS), to facilitate a multi-faceted analysis of the molecular structures.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for dimethyl isophthalate and its
derivatives with various substituents on the aromatic ring. These substituents include nitro,
amino, hydroxyl, methoxy, bromo, chloro, and methyl groups, providing a broad overview of the
electronic and steric effects on the spectral properties.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

Table 1: *H NMR Chemical Shifts (8, ppm) for Substituted Dimethyl Isophthalates
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. .. Substituent

Substituent Position Ar-H -OCHs + Solvent
8.68 (t), 8.24

-H 3.96 (s) CDCls
(dd), 7.59 (1)
8.98 (d)9.03

5-NO: 4,6-H2-H 0 4.04 (s) CDCls
7.71 (s), 7.09

5-NH: 2,4,6-H © 3.89 (s) 4.00 (s, br) DMSO-de
S
8.16 (d)7.08 3.90 (s), 3.88

4-OH 2-H5-H6-H 10.5 (s, br) DMSO-ds
(d)7.58 (dd) (s)
7.75 (s), 7.35

5-OCHs 2,4,6-H " 3.92 (s) 3.88 (s) CDClz
s
8.65 (t), 8.41

5-Br 2,4,6-H 3.96 (s) CDCls
(d)
8.12 (d)7.58 3.94 (s), 3.92

4-Cl 2-H5-H6-H CDCls
(d)7.97 (dd) (s)
8.05 (s)7.41 3.91 (s), 3.90

4-CHs 2-H5-H6-H 2.40 (s) CDClIs
(d)7.89 (d) (s)

Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS).
Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and
br (broad).

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Data
Table 2: 13C NMR Chemical Shifts (8, ppm) for Substituted Dimethyl Isophthalates
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. Ar-C Ar-C
Substitu . .
¢ Position (quatern Ar-C-H C=0 -OCHs (substit  Solvent
en
ary) uent)
134.0,
-H - 131.2 129.1, 166.4 52.5 - CDClIs
128.9
135.2,
5-NO: - 132.9 164.2 534 148.8 CDCls
124.3
118.8,
5-NH:2 - 132.1 166.9 52.2 149.8 DMSO-ds
117.9
132.1,
134.4, 169.9, 52.8,
4-OH - 119.3, 161.1 DMSO-ds
121.9 165.7 52.3
118.1
118.0, 160.1,
5-OCHs - 1324 166.2 52.5 CDCls
115.6 55.7
137.1,
5-Br - 1334 132.3, 165.1 52.9 122.2 CDCls
128.2
131.5,
133.1, 165.5, 52.9,
4-Cl - 130.6, 136.9 CDCls
132.0 165.0 52.7
128.4
134.8,
131.0, 166.9, 52.3, 141.2,
4-CHs - 129.8, CDCls
130.6 166.7 52.2 21.5
129.5

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm~1) for Substituted Dimethyl Isophthalates
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] o C=0 C-O Stretch Ar C=C Other Key
Substituent  Position
Stretch (ester) Stretch Bands

3000-2850
-H - 1725 1245, 1130 1600, 1450

(C-H)

1535, 1350
5-NO2 - 1732 1255, 1135 1610, 1455

(NO2)

3450, 3350
5-NH:z - 1720 1240, 1125 1620, 1460

(N-H)

3400 (br, O-
4-OH - 1715, 1685 1250, 1140 1605, 1450 H)

2840 (C-H of
5-OCHs - 1722 1248, 1128 1615, 1465

OCHs)
5-Br - 1728 1250, 1132 1595, 1445 ~550 (C-Br)
4-Cl - 1730 1252, 1138 1590, 1440 ~750 (C-Cl)

2950 (C-H of
4-CHs - 1724 1246, 1131 1608, 1452 CHs)

3

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data (m/z) for Substituted Dimethyl Isophthalates
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Molecular Key
. . Molecular .
Substituent  Position Weight ( [M]* (m/z) Fragment
Formula
g/mol ) lons (m/z)

163, 135,
-H C10H1004 194.18 194

105, 77

208, 180,
5-NO2 C10H9NOs 239.18 239

162, 134[1]

178, 150,
5-NH:z C10H11NO4 209.20 209

120, 92[2]

179, 151,
4-OH C10H1005 210.18 210

121, 93[3]

193, 165,
5-OCHs C11H120s 224.21 224

135, 107[4]

241/243,
5-Br C10HoBrO4 273.08 272,274

213/215, 134

231/233,
4,5-Clz C10HsCl204 263.07 262, 264, 266  203/205,

168/170[5][6]

177, 149,
4-CHs C11H1204 208.21 208

119,91

Experimental Protocols

Standardized protocols for the acquisition of the spectroscopic data are outlined below. These

methodologies are intended to provide a basis for reproducible experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the dimethyl isophthalate derivative in

approximately 0.6 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm

NMR tube.

Instrument: A 400 MHz or higher field NMR spectrometer.
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» 'H NMR Acquisition:

o Pulse Program: Standard single-pulse sequence.

[¢]

Spectral Width: 0-12 ppm.

[¢]

Number of Scans: 16-64, depending on sample concentration.

[e]

Relaxation Delay: 1-2 seconds.

o

Referencing: The residual solvent peak is used as an internal reference. For CDCls, 6 =
7.26 ppm; for DMSO-de, 6 = 2.50 ppm.

e 13C NMR Acquisition:
o Pulse Program: Proton-decoupled pulse sequence.
o Spectral Width: 0-200 ppm.
o Number of Scans: 1024 or more, due to the low natural abundance of 13C.
o Relaxation Delay: 2-5 seconds.

o Referencing: The solvent peak is used as an internal reference. For CDClz, 6 = 77.16
ppm; for DMSO-ds, 6 = 39.52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation:

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
on the ATR crystal. Pressure is applied to ensure good contact. This is the preferred
method for its simplicity and minimal sample preparation.[7][8][9][10]

o KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture
into a thin, transparent pellet using a hydraulic press.

e Instrument: A standard FTIR spectrometer equipped with a deuterated triglycine sulfate
(DTGS) or mercury cadmium telluride (MCT) detector.
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o Data Acquisition:

o

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

[¢]

[e]

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

[e]

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet is
recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile
organic solvent such as dichloromethane or ethyl acetate.[11]

e Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization
(El) source.

e GC Conditions:

[e]

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 pm).

o

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

[¢]

Injector Temperature: 250 °C.

[¢]

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes,
then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

e MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

o

Mass Range: Scan from m/z 40 to 400.

[¢]

lon Source Temperature: 230 °C.

[¢]

Transfer Line Temperature: 280 °C.
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Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and
comparison of substituted dimethyl isophthalates.

Spectroscopic Analysis Workflow for Substituted Dimethyl Isophthalates

Sample Preparation

Synthesis of Substituted
Dimethyl Isophthalates

:
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Spectroscopic Parameters
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of Data
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Comparative Analysis

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis and Comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b057504?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

